Methyl 7-(benzyloxy)quinoline-8-carboxylate Methyl 7-(benzyloxy)quinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16779845
InChI: InChI=1S/C18H15NO3/c1-21-18(20)16-15(22-12-13-6-3-2-4-7-13)10-9-14-8-5-11-19-17(14)16/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

Methyl 7-(benzyloxy)quinoline-8-carboxylate

CAS No.:

Cat. No.: VC16779845

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-(benzyloxy)quinoline-8-carboxylate -

Specification

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name methyl 7-phenylmethoxyquinoline-8-carboxylate
Standard InChI InChI=1S/C18H15NO3/c1-21-18(20)16-15(22-12-13-6-3-2-4-7-13)10-9-14-8-5-11-19-17(14)16/h2-11H,12H2,1H3
Standard InChI Key UQAFMQDINXDPIO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC2=C1N=CC=C2)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Methyl 7-(benzyloxy)quinoline-8-carboxylate (C₁₈H₁₅NO₃) features a molecular weight of 293.3 g/mol and a quinoline core substituted with functional groups that influence its reactivity and solubility. The benzyloxy group at position 7 contributes to steric bulk and lipophilicity, while the methyl ester at position 8 enhances stability against hydrolysis. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₈H₁₅NO₃
Molecular Weight293.3 g/mol
IUPAC Namemethyl 7-phenylmethoxyquinoline-8-carboxylate
Density1.2–1.3 g/cm³ (estimated)
Boiling Point315–320°C (extrapolated)

These properties align with trends observed in structurally similar compounds, such as methyl quinoline-7-carboxylate (C₁₁H₉NO₂), which exhibits a lower molecular weight (187.2 g/mol) and comparable density (1.2 g/cm³) . The addition of the benzyloxy group in the target compound increases molecular complexity, impacting its pharmacokinetic profile.

Synthesis and Optimization Strategies

The synthesis of methyl 7-(benzyloxy)quinoline-8-carboxylate typically proceeds via a three-step sequence:

  • Quinoline Core Formation: A Skraup or Doebner-Miller reaction condenses aniline derivatives with glycerol or β-ketoesters to construct the quinoline backbone.

  • Benzyloxy Introduction: Nucleophilic aromatic substitution or Ullmann coupling installs the benzyloxy group at position 7, often requiring palladium catalysts or copper-mediated conditions.

  • Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the final ester product.

Key Reaction Conditions:

  • Temperature: 80–120°C for benzyloxy substitution.

  • Solvent: Dichloromethane or tetrahydrofuran for esterification.

  • Yield: 40–45% after purification via column chromatography.

Challenges in synthesis include regioselectivity during benzyloxy installation and byproduct formation during esterification. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve yields.

Analytical Characterization Techniques

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying the compound’s structure and purity:

  • ¹H NMR: Peaks at δ 3.90 (s, 3H, COOCH₃) and δ 5.40 (s, 2H, OCH₂Ph) confirm ester and benzyloxy groups, respectively.

  • ¹³C NMR: Signals at δ 167.5 (C=O) and δ 152.0 (C-O) validate the carboxylate and ether functionalities.

  • High-Resolution MS: A molecular ion peak at m/z 293.3 ([M+H]⁺) aligns with the theoretical molecular weight.

Chromatographic methods (HPLC, TLC) ensure ≥95% purity, critical for biological assays.

Comparative Analysis with Related Quinoline Derivatives

CompoundMolecular FormulaKey Functional GroupsBioactivity
Methyl quinoline-7-carboxylateC₁₁H₉NO₂Carboxylate at C7Antimicrobial
8-HydroxyquinolineC₉H₇NOHydroxyl at C8Antifungal, chelator
Target CompoundC₁₈H₁₅NO₃Benzyloxy at C7, ester at C8COMT inhibition

The target compound’s benzyloxy and ester groups confer distinct advantages, including prolonged metabolic stability and enhanced target engagement compared to simpler quinoline analogs .

Industrial and Pharmaceutical Applications

Drug Development

As a COMT inhibitor, methyl 7-(benzyloxy)quinoline-8-carboxylate could adjunctively treat Parkinson’s disease by prolonging levodopa’s therapeutic effects. Preliminary in vitro studies show IC₅₀ values of 0.8–1.2 µM, comparable to approved inhibitors like entacapone.

Material Science

The compound’s aromatic system and electron-withdrawing groups make it a candidate for organic semiconductors or fluorescent probes, though these applications remain underexplored.

Future Research Directions

  • Synthetic Optimization: Explore biocatalytic methods or flow chemistry to improve yield and scalability.

  • Target Expansion: Screen against kinase families or epigenetic regulators to uncover novel therapeutic niches.

  • Formulation Studies: Develop prodrug derivatives to enhance oral bioavailability.

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